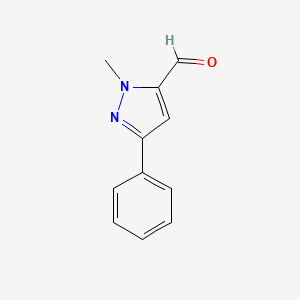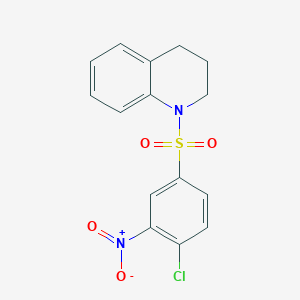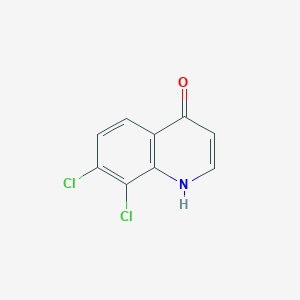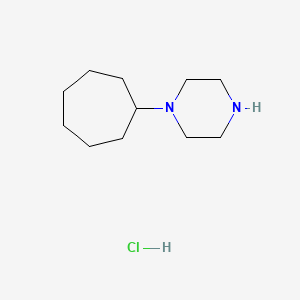
1-Cycloheptyl-piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptyl-piperazine hydrochloride (CPH) is a chemical compound with the formula C11H23ClN2 . It is a heterocyclic compound that has a seven-membered ring with a nitrogen atom and a piperazine ring. This compound has gained interest among researchers due to its potential applications in the field of biochemistry and drug design.
Molecular Structure Analysis
The molecular formula of 1-Cycloheptyl-piperazine hydrochloride is C11H23ClN2 . The molecular weight is 218.77 g/mol . The InChI string is InChI=1S/C11H22N2.ClH/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13;/h11-12H,1-10H2;1H . The Canonical SMILES is C1CCCC(CC1)N2CCNCC2.Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Cycloheptyl-piperazine hydrochloride include a molecular weight of 218.77 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass is 218.1549764 g/mol . The topological polar surface area is 15.3 Ų . It has a heavy atom count of 14 . The complexity is 133 .
Wissenschaftliche Forschungsanwendungen
Diagnostic and Therapeutic Applications in Oncology
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) analogues, closely related to 1-cycloheptyl-piperazine hydrochloride, have shown potential for use in oncology, particularly as positron emission tomography (PET) radiotracers. These analogues, with reduced lipophilicity and added polar functionality, demonstrate moderate activity at the P-gp efflux pump, indicating potential for tumor cell penetration without significant antiproliferative activity. This suggests a role in diagnosing and perhaps treating cancers by targeting specific receptors involved in tumor growth and metastasis (Abate et al., 2011).
Crystal Structure Analysis for Drug Design
The crystal structure of N-(10,11-dihydro-5H-dibenzo[a,d]cycloheptan-5-yl)-piperazine hydrochloride has been established, laying the groundwork for the design of drugs with high biological activity, particularly those targeting multidrug resistance (MDR) in cancer and malaria. Understanding the crystal and molecular structure is crucial for the development of more effective therapeutic agents by enabling the design of molecules with optimized pharmacokinetic and pharmacodynamic properties (Osa et al., 2002).
Psychoactive Substance Analysis and Toxicity
MT-45, a derivative with a cyclohexyl group similar to 1-cycloheptyl-piperazine hydrochloride, has been investigated for its psychoactive properties and associated risks. Studies have shown that MT-45 acts on opioid receptors and may cause adverse effects similar to other opioids. These findings underscore the importance of understanding the pharmacological profile of substances closely related to 1-cycloheptyl-piperazine hydrochloride for both therapeutic use and in addressing substance abuse and toxicity concerns (Siddiqi et al., 2015).
Eigenschaften
IUPAC Name |
1-cycloheptylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.ClH/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13;/h11-12H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGICGXYJQOVNRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429559 |
Source


|
| Record name | 1-Cycloheptyl-piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-piperazine hydrochloride | |
CAS RN |
436099-91-1 |
Source


|
| Record name | Piperazine, 1-cycloheptyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cycloheptyl-piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

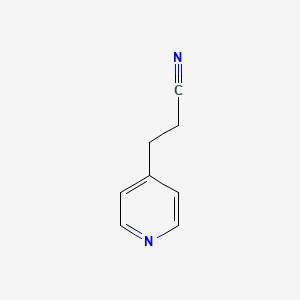

![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile](/img/structure/B1311460.png)
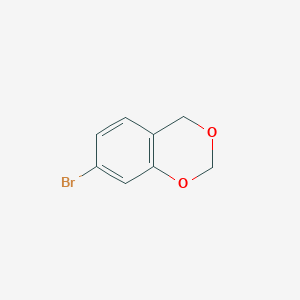
![Thieno[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1311464.png)
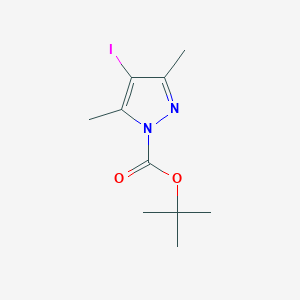
![(5-Bromo-3-benzo[b]thienyl)methanol](/img/structure/B1311466.png)
![N-[4-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1311467.png)
![N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1311469.png)
![N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine](/img/structure/B1311471.png)
